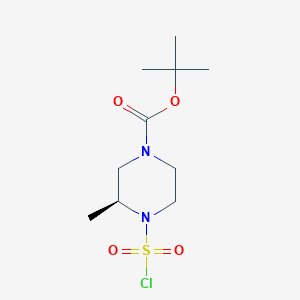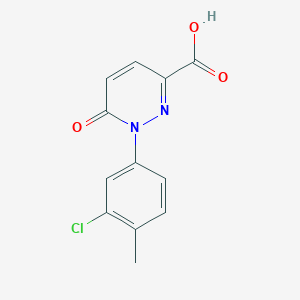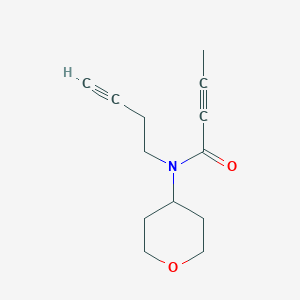
Methyl 4-(2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethyl groups are often used in medicinal chemistry due to their ability to improve the metabolic stability and bioavailability of drug molecules . They are typically introduced into molecules through a variety of synthetic methods .
Molecular Structure Analysis
The molecular structure of compounds with trifluoromethyl groups can be quite complex. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Trifluoromethyl groups can increase the lipophilicity and metabolic stability of a compound, which can affect its physical and chemical properties .Aplicaciones Científicas De Investigación
Fluorescence Studies and Theoretical Insights
Spectroscopic and Theoretical Studies of Fluorescence Effects : Thiadiazole compounds have been investigated for their interesting fluorescence properties. Studies on 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol and its analogs have shown dual fluorescence effects influenced by molecular aggregation, concentration changes, and pH levels. These properties could have implications for bio-imaging and sensor applications. Density functional theory (DFT) modeling provides hypotheses on the microscopic origins of these phenomena, indicating potential for further exploration in materials science and chemical sensing (Matwijczuk et al., 2018).
Synthesis and Transformation Studies
Synthesis of 1,3,5-Disubstituted 1-Aminocyanurates : The transformation of 1,3,4-oxadiazol-2(3H)-one derivatives into 1,3,5-triazine-2,4,6-trione derivatives under specific conditions highlights the versatility of thiadiazole compounds in synthesizing complex heterocycles. These transformations could be relevant in the development of new chemical entities for pharmaceuticals and agrochemicals (Chau et al., 1997).
Anticancer Evaluation and Molecular Docking
Microwave-Assisted Synthesis and Anticancer Evaluation : Thiadiazole derivatives have been synthesized and evaluated for their anticancer activity. Schiff’s bases containing thiadiazole and benzamide groups showed promising activity against various cancer cell lines. Molecular docking studies provide insights into the mechanisms of action, suggesting these compounds as potential leads for anticancer drug development (Tiwari et al., 2017).
Aggregation and Solvent Effects
Effects of Solvent on Molecular Aggregation : The study of thiadiazole derivatives in different solvents revealed the impact of molecular aggregation on fluorescence properties. These findings contribute to our understanding of how thiadiazole compounds interact with their environment, which is crucial for designing fluorescence-based sensors and probes (Matwijczuk et al., 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 4-[[2-[[5-[[3-(trifluoromethyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O4S2/c1-31-17(30)11-5-7-14(8-6-11)24-15(28)10-32-19-27-26-18(33-19)25-16(29)12-3-2-4-13(9-12)20(21,22)23/h2-9H,10H2,1H3,(H,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGPNNCLCHNCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2750626.png)
![N,N-diethyl-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2750627.png)

![1-Methyl-6,7-dihydro-4H-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B2750631.png)
![N~6~-cycloheptyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2750632.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] propanoate](/img/structure/B2750634.png)

![3-methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2750639.png)
![({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate](/img/structure/B2750642.png)


![Methyl 4-(2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamido)benzoate](/img/structure/B2750646.png)
![2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline](/img/structure/B2750647.png)